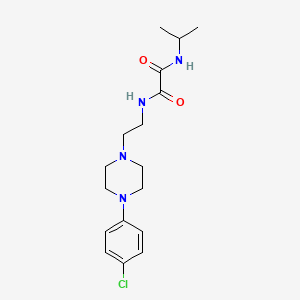

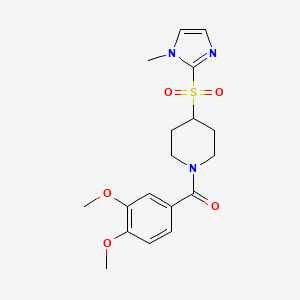

N1-(2-(4-(4-氯苯基)哌嗪-1-基)乙基)-N2-异丙基草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-isopropyloxalamide is a derivative of N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, which has been identified as a potent and selective ligand for the dopamine D4 receptor. The D4 receptor is one of the five known dopamine receptors and plays a role in the modulation of neuronal signaling and is implicated in various psychiatric disorders .

Synthesis Analysis

The synthesis of related compounds involves the creation of 1-aryl-4-alkylpiperazines with a terminal benzamide fragment. These compounds, including the one , are synthesized to target the dopamine D4 receptor with high affinity. The synthesis process includes the incorporation of structural features that enhance the affinity for the target receptor, improve selectivity over other receptors, and allow for radiolabeling with isotopes such as carbon-11 or fluorine-18 .

Molecular Structure Analysis

The molecular structure of these compounds is designed to optimize interaction with the dopamine D4 receptor. Structural modifications, such as the addition of a methoxy group or changes to the amide bond, can significantly affect the binding affinity and selectivity of the ligands. The structure-affinity relationship (SAFIR) studies indicate that certain structural features are crucial for high affinity and selectivity towards the D4 receptor .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these ligands typically include the formation of the piperazine ring, attachment of the aryl group, and the introduction of the benzamide moiety. The reactions are carefully designed to ensure high chemical purity and yield of the final product. For radiolabeled compounds, specific reactions are employed to incorporate radioactive isotopes without altering the ligand's affinity for the receptor .

Physical and Chemical Properties Analysis

The physical and chemical properties of these ligands are tailored to ensure optimal brain penetration and low nonspecific binding. This includes adjusting the lipophilicity of the compounds to fall within a range that is considered favorable for crossing the blood-brain barrier. The compounds exhibit nanomolar affinity for the D4 receptor and demonstrate high selectivity over other dopamine receptors and off-target receptors such as serotonin and adrenergic receptors .

科学研究应用

分子相互作用研究

对与“N1-(2-(4-(4-氯苯基)哌嗪-1-基)乙基)-N2-异丙基草酰胺”结构相似的化合物的研究通常集中于它们与生物受体的分子相互作用。例如,对 CB1 大麻素受体拮抗剂的研究阐明了分子改变如何影响受体结合和活性,从而深入了解受体-配体相互作用和药效团模型的开发 (Shim 等,2002)。

放射化学合成

诸如“N1-3-[18F]氟丙基-N4-2-([3,4-二氯苯基]乙基)哌嗪”之类的化合物突出了这些分子在放射化学合成中的应用,这对于成像和诊断目的非常重要。这项研究展示了用放射性同位素标记化合物的过程,这在 PET 扫描和其他成像技术中至关重要 (Kiesewetter & Costa,1993)。

结构分析和药物设计

这些化合物的结构分析,例如左西替利嗪双苦味酸盐的检查,为理解分子水平的药物-受体相互作用提供了基础。此类分析可以通过识别药物复合物晶体结构中的关键相互作用来为新治疗剂的设计提供信息 (Jasinski 等,2010)。

除草剂性能

对与“N1-(2-(4-(4-氯苯基)哌嗪-1-基)乙基)-N2-异丙基草酰胺”结构相关的化合物的研究延伸到农业科学领域,研究结构修饰如何影响出苗前除草剂的性能。这项工作对于开发更有效和选择性的农用化学品至关重要 (Jordan 等,1968)。

属性

IUPAC Name |

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-propan-2-yloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClN4O2/c1-13(2)20-17(24)16(23)19-7-8-21-9-11-22(12-10-21)15-5-3-14(18)4-6-15/h3-6,13H,7-12H2,1-2H3,(H,19,23)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOYFVGMEVKKIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NCCN1CCN(CC1)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-isopropyloxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2548011.png)

![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2548018.png)

![[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/no-structure.png)

![3-(3-hydroxypropyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2548023.png)

![1-Methyl-5-[(Z)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]pyrazole](/img/structure/B2548027.png)

![3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2548028.png)

![1-(Azepan-1-yl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2548033.png)